molecular formula C15H14N2O2 B7515958 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one

2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one

Cat. No. B7515958
M. Wt: 254.28 g/mol
InChI Key: UHBSQTBZNXFZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one, also known as DMQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMQX belongs to the family of quinazolinone derivatives and is known to act as a potent antagonist of glutamate receptors, specifically the NMDA and AMPA receptors.

Mechanism of Action

2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one acts as a competitive antagonist of glutamate receptors, specifically the NMDA and AMPA receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic plasticity, learning and memory, and various other physiological and pathological conditions. By blocking the activity of glutamate receptors, 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one can modulate the excitability of neurons and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and the target receptors. In general, 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one can modulate the excitability of neurons and affect various physiological processes, such as synaptic plasticity, learning and memory, and pain perception. 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has also been shown to have potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, stroke, and schizophrenia.

Advantages and Limitations for Lab Experiments

2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has several advantages for lab experiments, such as its high potency and selectivity for glutamate receptors, its well-characterized pharmacological profile, and its availability as a commercial product. However, 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one also has some limitations, such as its potential toxicity and the need for careful dosing and monitoring in animal experiments.

Future Directions

There are several future directions for research on 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one and its potential applications. One area of interest is the development of more selective and potent antagonists of glutamate receptors, which could help to elucidate the specific roles of these receptors in various physiological and pathological processes. Another area of interest is the exploration of the therapeutic potential of 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one and related compounds in various neurological and psychiatric disorders, such as epilepsy, stroke, and schizophrenia. Finally, there is a need for further research on the potential side effects and toxicity of 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one, particularly in long-term and high-dose experiments.

Synthesis Methods

2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one can be synthesized through a multi-step process starting from 3-hydroxybenzaldehyde and 3-methyl-2-nitrobenzoic acid. The first step involves the conversion of 3-hydroxybenzaldehyde to 3-hydroxyphenylacetic acid, which is then reacted with ethyl chloroacetate to form ethyl 3-(3-hydroxyphenyl)acrylate. The second step involves the reduction of 3-methyl-2-nitrobenzoic acid to 3-methyl-2-aminobenzoic acid, which is then reacted with ethyl 3-(3-hydroxyphenyl)acrylate to form 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one.

Scientific Research Applications

2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one is known to act as a potent antagonist of glutamate receptors, specifically the NMDA and AMPA receptors. This property makes 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one a valuable tool for studying the role of glutamate receptors in various physiological and pathological conditions, such as synaptic plasticity, learning and memory, and neurodegenerative diseases.

properties

IUPAC Name

2-(3-hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-17-14(10-5-4-6-11(18)9-10)16-13-8-3-2-7-12(13)15(17)19/h2-9,14,16,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBSQTBZNXFZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one

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